molecular formula C38H42Cl2F4N6O9 B610854 Sitafloxacin hydrate CAS No. 163253-35-8

Sitafloxacin hydrate

Cat. No. B610854
M. Wt: 873.68
InChI Key: MPORYQCGWFQFLA-ONPDANIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sitafloxacin hydrate is a fluoroquinolone antibiotic . It is particularly active against Gram-positive bacteria such as pneumococci . It shows promise in the treatment of Buruli ulcer . The molecule was identified by Daiichi Sankyo Co., which brought ofloxacin and levofloxacin to the market . Sitafloxacin is currently marketed in Japan by Daiichi Sankyo under the tradename Gracevit .


Synthesis Analysis

The synthesis of Sitafloxacin involves the hydrolysis of ester in hydrochloric acid solution, followed by condensation with (S)-N- ((oxoboryl) methylene)-5-azaspiro [2.4]heptan-7-amine . The structure of Sitafloxacin was characterized by 1H NMR, 13C NMR, IR, MS and elemental analysis .


Molecular Structure Analysis

Single-crystal X-ray structural analysis showed that two Sitafloxacin molecules and four water molecule sites were contained in an asymmetric unit . Sitafloxacin molecules formed a channel structure where water molecules were included .


Chemical Reactions Analysis

Sitafloxacin hydrate is soluble in DMSO but insoluble in water and ethanol .


Physical And Chemical Properties Analysis

Sitafloxacin hydrate has a molecular weight of 427.8 . It is insoluble in water and ethanol, but it is soluble in DMSO .

Scientific Research Applications

1. Treatment of Acute Bacterial Infection

  • Summary of Application : Sitafloxacin has been used in the treatment of acute bacterial infections. A meta-analysis was conducted to assess the efficacy and safety of sitafloxacin in treating these infections .
  • Methods of Application : The study involved searching PubMed, Embase, and Cochrane databases for randomized controlled trials (RCTs) evaluating sitafloxacin and comparators in the treatment of acute bacterial infections .
  • Results : The clinical response rate of sitafloxacin in the treatment of acute bacterial infections was 94.6%, which was noninferior to that of the comparator (92.5%). The microbiological response of sitafloxacin was 82.0%, which was noninferior to that of the comparator (77.8%). The risk of treatment-emergent adverse event (TEAE), drug-related TEAE, and all-cause mortality were similar between sitafloxacin and the comparators .

2. Treatment of Respiratory and Urinary Tract Infections

  • Summary of Application : Sitafloxacin has been used in the treatment of respiratory tract infections and urinary tract infections .
  • Methods of Application : The study involved clinical trials of patients with pneumonia and urinary tract infections .
  • Results : Sitafloxacin has demonstrated activity against clinical isolates of Klebsiella pneumoniae (including about 67% of strains producing extended-spectrum, beta-lactamases and resistant to ciprofloxacin), Enterobacter cloacae, Pseudomonas aeruginosa with some activity against quinolone-resistant strains and Acinetobacter baumannii .

3. Treatment of Complicated Urinary Tract Infection

  • Summary of Application : Sitafloxacin has been used in the treatment of complicated urinary tract infection (cUTI) and acute pyelonephritis (APN) .
  • Methods of Application : The study involved randomized controlled trials (RCTs) evaluating sitafloxacin and comparators in the treatment of cUTI/APN .
  • Results : For patients with cUTI/APN, the clinical response rate of sitafloxacin and the comparator was 96.9% and 91.3%, respectively .

4. Treatment of Pneumonia

  • Summary of Application : Sitafloxacin has been used in the treatment of pneumonia .
  • Methods of Application : The study involved randomized controlled trials (RCTs) evaluating sitafloxacin and comparators in the treatment of pneumonia .
  • Results : For patients with pneumonia, the clinical response rate of sitafloxacin was 88.6%, which was comparable to that of the comparator .

3. Treatment of Complicated Urinary Tract Infection

  • Summary of Application : Sitafloxacin has been used in the treatment of complicated urinary tract infection (cUTI) and acute pyelonephritis (APN) .
  • Methods of Application : The study involved randomized controlled trials (RCTs) evaluating sitafloxacin and comparators in the treatment of cUTI/APN .
  • Results : For patients with cUTI/APN, the clinical response rate of sitafloxacin and the comparator was 96.9% and 91.3%, respectively .

4. Treatment of Pneumonia

  • Summary of Application : Sitafloxacin has been used in the treatment of pneumonia .
  • Methods of Application : The study involved randomized controlled trials (RCTs) evaluating sitafloxacin and comparators in the treatment of pneumonia .
  • Results : For patients with pneumonia, the clinical response rate of sitafloxacin was 88.6%, which was comparable to that of the comparator .

Safety And Hazards

Sitafloxacin hydrate may cause respiratory irritation, skin irritation, and serious eye irritation . It is harmful if swallowed . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes when handling Sitafloxacin hydrate .

properties

IUPAC Name

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2N3O3.H2O/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19;/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28);1H2/t10-,12+,13+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCJYRJLOUSQBW-JJZGMWGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sitafloxacin hydrate

CAS RN

163253-37-0
Record name Sitafloxacin monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163253370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SITAFLOXACIN MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45IP57B62B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
DL Anderson - Drugs of today (Barcelona, Spain: 1998), 2008 - europepmc.org
Sitafloxacin hydrate (DU-6859a, Gracevit), a new-generation, broad-spectrum oral fluoroquinolone that is very active against many Gram-positive, Gram-negative and anaerobic clinical …
Number of citations: 62 europepmc.org
T Suzuki, T Araki, H Kitaoka, K Terada - … and Pharmaceutical Bulletin, 2012 - jstage.jst.go.jp
Sitafloxacin (STFX) hydrate is a non-stoichiometric hydrate. The hydration state of STFX hydrate varies non-stoichiometrically depending on the relative humidity and temperature, …
Number of citations: 19 www.jstage.jst.go.jp
T Araki, Y Kawai, I Ohta, H Kitaoka - Chemical and pharmaceutical …, 2002 - jstage.jst.go.jp
Sitafloxacin (STFX) hydrate, an antimicrobial agent, is photo-labile in aqueous solutions. The photodegradation rates (k) in neutral solutions were higher than those observed in acidic …
Number of citations: 37 www.jstage.jst.go.jp
ARD PROFILE - 2003 - Springer
Phase II trials with the injectable formulations have been conducted in Europe and the US, and Daiichi is preparing for phase III trials of this formulation in these regions. The tablet …
Number of citations: 0 link.springer.com
L Zhai, S Yang, Y Lai, D Meng, Q Tian, Z Guan… - International journal of …, 2019 - Elsevier
… This work not only established an experimental basis and potential for the bioenzymatic production of sitafloxacin hydrate intermediate. It also provided insights into the structural and …
Number of citations: 8 www.sciencedirect.com
S Atarashi - 2018 - infectweb.com
In 1910, the German bacteriologist Paul Ehrlich and his student Sahachiro Hata developed salvarsan, an agent effective in the treatment of syphilis, and this was the world’s first …
Number of citations: 1 infectweb.com
W Tantisiriwat, P Linasmita - Journal of the Medical Association of …, 2017 - thaiscience.info
Background: Sitafloxacin is a newly approved oral fluoroquinolone in Thailand for treatment of respiratory tract and urinary tract infections. Initial in vitro susceptibility testing showed its …
Number of citations: 9 www.thaiscience.info
T Iwata, T Sadahira, Y Maruyama… - Acta Medica …, 2021 - ousar.lib.okayama-u.ac.jp
The aim of this ongoing trial is to evaluate the clinical efficacy and safety of sitafloxacin (STFX) 200 mg once daily (QD) for 7 days in patients with refractory genitourinary tract infections, …
Number of citations: 1 ousar.lib.okayama-u.ac.jp
GM Keating - Drugs, 2011 - Springer
Sitafloxacin is a fluoroquinolone antibacterial with in vitro activity against a broad range of Grampositive and -negative bacteria, including anaerobic bacteria, as well as against atypical …
Number of citations: 69 link.springer.com
M Yamada, S Iwata, K Nishi, S Ochiai, D Araki… - Journal of Oral and …, 2022 - Elsevier
… mandible was suspected, the oral administration of sitafloxacin hydrate (100 mg/day) for anti-… stopped, although oral administration of sitafloxacin hydrate was continued for five weeks. …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.